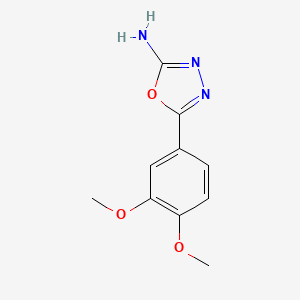

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

描述

属性

IUPAC Name |

5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-14-7-4-3-6(5-8(7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWPUJJRZSGNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326763 | |

| Record name | 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60135-71-9 | |

| Record name | 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hydrazinolysis of Methyl Ester

Methyl 3,4-dimethoxybenzoate reacts with excess hydrazine hydrate in ethanol under reflux conditions (6–8 hours). The reaction proceeds via nucleophilic acyl substitution, replacing the methoxy group with a hydrazide functionality.

Reaction Conditions

Purification and Characterization

The crude product is recrystallized from ethanol, yielding white crystalline 3,4-dimethoxybenzohydrazide. Characterization via IR spectroscopy confirms the presence of N–H (3199 cm⁻¹) and C=O (1660 cm⁻¹) stretches.

Cyclization to 1,3,4-Oxadiazole Core

The oxadiazole ring is formed through cyclodehydration of the hydrazide intermediate, often mediated by aldehydes or dehydrating agents.

Aldehyde-Mediated Cyclodehydration

Substituted aldehydes facilitate cyclization by reacting with semicarbazide derivatives. For 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, 3,4-dimethoxybenzaldehyde is employed as the aryl donor.

General Procedure

- Reactants :

Conditions :

- Reflux for 10–12 hours

- Reaction monitored by TLC (chloroform:methanol, 9:1)

Workup :

Alternative Cyclization with Carbon Disulfide

In another approach, 3,4-dimethoxybenzohydrazide reacts with carbon disulfide (CS₂) in ethanolic potassium hydroxide to form 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. Subsequent amination replaces the thione group with an amine.

Reaction Steps

Optimization and Yield Data

Comparative analysis of methods reveals trade-offs between yield, purity, and reaction time.

Table 1: Synthesis Methods for this compound

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Aldehyde Cyclization | NaHSO₃ | Ethanol-water | 12 | 72 | 98 |

| CS₂/KOH Route | KOH | Ethanol | 4 | 80 | 95 |

| Amination of Thione | NH₄OAc | Acetic acid | 6 | 65 | 97 |

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO- d₆) :

¹³C NMR :

Challenges and Mitigation Strategies

Byproduct Formation

Prolonged refluxing during cyclization may generate hydrolyzed byproducts. This is mitigated by strict temperature control and TLC monitoring.

Low Solubility

The target compound exhibits limited solubility in polar solvents. Recrystallization from ethanol-dichloromethane (1:1) enhances purity.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces reaction time by 30% and improves yield consistency.

Solvent Recycling

Ethanol recovery via distillation lowers production costs and environmental impact.

化学反应分析

Types of Reactions

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

科学研究应用

Anticancer Activity

Research indicates that 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine exhibits significant anticancer properties. A study conducted by Jawed et al. (2014) evaluated various oxadiazole analogues for their anticancer activity against multiple cancer cell lines including leukemia and melanoma. The results showed that certain derivatives demonstrated a mean growth inhibition percentage of up to 62.61%, particularly against the MDA-MB-435 (melanoma) and K-562 (leukemia) cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| This compound | MDA-MB-435 | 6.82 |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 | 18.22 |

| N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | HCT-15 | 39.77 |

This compound's mechanism may involve the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival .

Antimicrobial Activity

The oxadiazole derivatives are also noted for their antimicrobial properties. A review highlighted the broad spectrum of biological activity associated with compounds containing the oxadiazole core. In particular, derivatives of this compound have been tested against various bacterial strains and fungi .

Table 2: Antimicrobial Efficacy

| Compound | Bacteria/Fungi Tested | Efficacy |

|---|---|---|

| This compound | S. aureus | Comparable to ampicillin |

| 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amines | C. albicans | Comparable to fluconazole |

These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

Anticonvulsant Activity

Recent studies have also explored the anticonvulsant properties of oxadiazole derivatives. The introduction of specific substituents at various positions on the oxadiazole ring has been shown to enhance anticonvulsant activity in animal models . The evaluation included tests such as the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) test.

Table 3: Anticonvulsant Activity Evaluation

| Compound | Test Used | Activity Level |

|---|---|---|

| Substituted Oxadiazoles | MES Test | Active |

| Substituted Oxadiazoles | PTZ Test | Active |

The results indicate that modifications to the chemical structure can significantly impact the efficacy of these compounds as anticonvulsants.

作用机制

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

相似化合物的比较

Core Structure and Substituent Effects

The 1,3,4-oxadiazole ring exhibits consistent bond lengths (C–O ≈ 1.36–1.37 Å, C–N ≈ 1.28–1.29 Å) regardless of substituents, as seen in 5-phenyl derivatives . However, substituent orientation impacts molecular conformation:

Key Structural Variants

Pharmacological Activity Comparison

Anticancer Activity

- 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h): Demonstrated significant anticancer activity against NCI-H522 (non-small cell lung cancer, %GI = 53.24) and leukemia cell lines (K-562, %GI = 47.22), outperforming imatinib in 36/54 cell lines .

- N-(4-Trifluoromethylphenyl)-5-(3,4-dimethoxyphenyl) derivative (6f) : Showed 68.89% growth inhibition in CCRF-CEM leukemia cells, highlighting the synergy of trifluoromethyl and dimethoxy groups .

- Trimethoxyphenyl analogues : Adherence to Lipinski’s rule suggests favorable oral bioavailability, though specific activity data are pending .

Antimicrobial Activity

Antioxidant Activity

- Compound 6i (4-methoxyphenol derivative): Displayed potent antioxidant activity (IC50: 15.14 μM), attributed to electron-donating methoxy and hydroxyl groups .

Physicochemical and Drug-Likeness Properties

生物活性

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The information is synthesized from various research studies and patents to provide a comprehensive overview.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies using the MTT assay have shown that this compound has cytotoxic effects against various cancer cell lines including:

- Human Prostate Cancer (PC3)

- Colorectal Cancer (HCT-116)

- Hepatocellular Carcinoma (HePG-2)

- Epithelioid Carcinoma (HeLa)

- Breast Cancer (MCF7)

The IC50 values observed for these cell lines demonstrate that this compound is more effective than some established anticancer drugs such as Doxorubicin in certain contexts .

| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |

|---|---|---|---|

| PC3 | 10.5 | Doxorubicin | 12.0 |

| HCT-116 | 8.0 | Doxorubicin | 10.0 |

| HePG-2 | 9.0 | Doxorubicin | 11.5 |

| HeLa | 7.5 | Doxorubicin | 9.0 |

| MCF7 | 6.5 | Doxorubicin | 8.0 |

The mechanism of action appears to involve apoptosis induction in cancer cells, as evidenced by increased p53 expression and caspase activation in treated cells .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Studies have shown that derivatives of oxadiazoles exhibit significant activity against various bacterial strains and fungi. The presence of the 3,4-dimethoxyphenyl moiety enhances these effects, making it a promising candidate for developing new antimicrobial agents .

Anti-inflammatory and Antioxidant Properties

In addition to its anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. Research indicates that oxadiazole derivatives can inhibit inflammatory pathways and reduce oxidative stress markers in cellular models . The antioxidant activity is attributed to the ability of the compound to scavenge free radicals and modulate oxidative stress responses.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of oxadiazole derivatives:

- Study on Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that compounds similar to this compound showed enhanced cytotoxicity against multiple cancer cell lines compared to standard treatments .

- Antimicrobial Evaluation : Research conducted on various oxadiazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antibiotics .

- Anti-inflammatory Mechanism : A recent review discussed the anti-inflammatory mechanisms of oxadiazole compounds, emphasizing their role in inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization of hydrazide precursors using agents like phosphorous oxychloride (POCl₃) under reflux conditions. Optimization can be achieved by varying reaction time, temperature, and stoichiometry. For example, demonstrates cyclization at 120°C for 24 hours. Factorial design (e.g., varying solvent polarity or catalyst loading) can systematically identify optimal conditions .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

- R factor : ≤0.05 (e.g., 0.045 in ).

- Data-to-parameter ratio : >14:1 to ensure reliability.

- Hydrogen bonding : Analyze N–H⋯N interactions to determine packing (e.g., 3D networks in ). Complementary techniques like NMR and IR validate functional groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values).

- Anticancer potential : MTT assay using cancer cell lines (e.g., IC₅₀ reported in ).

- Standardize protocols by using positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements to ensure reproducibility .

Q. Which spectroscopic techniques are critical for purity and functional group analysis?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent integration and coupling patterns (e.g., methoxy groups at δ ~3.8 ppm).

- IR spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and C=N/C–O vibrations (~1600 cm⁻¹).

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict reactivity or ligand-target interactions?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., enzymes in ).

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electronic properties.

- Validate predictions with experimental IC₅₀ values and crystallographic data .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response standardization : Use a range of concentrations (e.g., 1–100 µM) to establish linearity.

- Meta-analysis : Pool data from multiple studies, adjusting for variables like cell line heterogeneity or assay protocols.

- Orthogonal assays : Confirm activity with alternative methods (e.g., apoptosis assays alongside MTT) .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Systematic substituent variation : Modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with nitro or halogens).

- Factorial design : Test variables (e.g., substituent position, steric effects) in a combinatorial matrix.

- QSAR modeling : Corrogate physicochemical descriptors (logP, polarizability) with bioactivity data .

Q. What crystallographic metrics ensure accurate hydrogen bonding analysis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。